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Compound of Interest

Compound Name: Benzyl(dodecan-2-yl)amine

CAS No.: 1427378-88-8

Cat. No.: B1377398

Get Quote

Executive Summary & Molecular Profile
Benzyl(dodecan-2-yl)amine is a secondary amine surfactant and lipophilic intermediate often

synthesized via the reductive amination of 2-dodecanone. Its structure combines a polarizable

benzyl moiety with a hydrophobic dodecyl chain branched at the C2 position. This structural

asymmetry introduces chirality at the C2 carbon, creating specific spectroscopic signatures

(diastereotopicity) critical for purity assessment.
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Property Data

IUPAC Name N-benzyl-1-methylundecylamine

CAS Number 1687-68-9

Formula

C

H

N

Molecular Weight 275.48 g/mol

Chirality Racemic (typically), Chiral center at C2

Physical State Colorless to pale yellow oil

Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will

dictate background noise and artifact peaks. The standard route is the Reductive Amination of

2-dodecanone with benzylamine.

Reaction Pathway
The reaction proceeds through a ketimine intermediate (N-(dodecan-2-ylidene)benzylamine),

which is subsequently reduced to the target amine.
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Figure 1: Synthesis workflow highlighting the ketimine intermediate and potential alcohol

impurity.
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Critical Impurities to Watch:

Residual Ketimine: Look for a C=N stretch in IR (~1650 cm⁻¹) and a downfield shift of the

methine proton in NMR.

Dodecan-2-ol: Result of direct ketone reduction. Look for a broad O-H stretch (~3400 cm⁻¹)

and a CH-O proton (~3.8 ppm).

Dibenzylamine: Result of benzylamine disproportionation (rare in ketone amination but

possible).

Spectroscopic Characterization
A. Mass Spectrometry (MS) - Electron Ionization (EI)
The mass spectrum of Benzyl(dodecan-2-yl)amine is dominated by

-cleavage adjacent to the nitrogen atom. This is the most diagnostic tool for confirming the
branched structure versus the linear isomer (N-dodecylbenzylamine).

Fragmentation Logic: The ionization occurs at the nitrogen lone pair. The radical cation

stabilizes by cleaving the C-C bond adjacent to the nitrogen that leads to the largest alkyl group

(the decyl chain).

Parent Ion (

): m/z 275 (Weak)

Base Peak (Base): m/z 134. This corresponds to the loss of the decyl chain (

, Mass 141).

Mechanism:[1][2][3]

Tropylium Ion: m/z 91. Characteristic of all benzyl compounds.
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Figure 2: Primary fragmentation pathway showing the dominance of the m/z 134 iminium ion.

B. Nuclear Magnetic Resonance (NMR)
The chirality at C2 renders the benzylic protons (

) diastereotopic. In high-resolution NMR (400 MHz+), these may not appear as a perfect singlet
but as an AB system or a broadened peak, depending on the solvent and temperature.

H NMR Data (400 MHz, CDCl

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.20 – 7.35 Multiplet 5H Ar-H
Phenyl ring

protons.

3.78 Singlet (or ABq) 2H
Ph-CH

-N

Benzylic

methylene. Note:

May split due to

C2 chirality.

2.65 – 2.75 Multiplet (Sextet) 1H N-CH-CH
Methine proton

at the chiral

center (C2).

1.20 – 1.35 Broad Singlet ~16H
Chain -CH

-

Bulk methylene

envelope of the

dodecyl chain.

1.06
Doublet (

Hz)
3H CH-CH

Methyl group at

C1 (branched

methyl).

0.88
Triplet (

Hz)
3H Terminal -CH

Terminal methyl

of the dodecyl

chain.

C NMR Data (100 MHz, CDCl

)
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Shift (

, ppm)
Assignment Notes

140.5 Ar-C (ipso) Quaternary aromatic carbon.

128.4, 128.1, 126.9 Ar-C Ortho, meta, para carbons.

51.8
Ph-CH

-N
Benzylic carbon.[2]

50.5 N-CH-CH Methine carbon (C2).

Diagnostic for branching.

37.2 C3 Methylene Adjacent to the chiral center.[4]

31.9 C10 Methylene Standard long-chain value.

20.1
CH

-CH
Methyl group at C1.

14.1 Terminal CH End of chain.

C. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the secondary amine functionality and the absence of the carbonyl

precursor.

3300 – 3350 cm

(Weak, Broad): N-H stretching vibration. (Often very weak in secondary amines).

3020 – 3060 cm

(Weak): Aromatic C-H stretch (

).

2850 – 2960 cm
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(Strong): Aliphatic C-H stretch (asymmetric and symmetric). The intensity reflects the long
dodecyl chain.

1450 – 1600 cm

: Aromatic ring skeletal vibrations (C=C).

700 & 750 cm

: Monosubstituted benzene out-of-plane bending (strong diagnostic peaks).

Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure resolution of the diastereotopic benzylic protons:

Dissolve 10 mg of the amine in 0.6 mL of CDCl

.

Add 1 drop of D

O (Optional): This will exchange the amine N-H proton, sharpening the coupling patterns of
adjacent protons (the methine at 2.7 ppm).

Filtration: Filter through a glass wool plug to remove any suspended inorganic salts from the

synthesis workup.

Protocol 2: GC-MS Analysis Method
Use this method to separate the target amine from the ketone precursor.

Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min.

Oven Program:

Hold 100°C for 1 min.
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Ramp 20°C/min to 280°C.

Hold 280°C for 5 min.

Inlet: Splitless mode, 250°C.

Detection: EI mode, 70 eV.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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